2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo-
Overview
Description
2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- is a useful research compound. Its molecular formula is C16H8N4O2 and its molecular weight is 288.26 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lipoprotein lipase, carbonic anhydrase, and neuraminidase . These interactions are crucial for its function in biochemical pathways, influencing the activity of these enzymes and altering metabolic processes.
Cellular Effects
The effects of 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it has been found to impact cell signaling pathways, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain enzymes, thereby affecting metabolic pathways . Additionally, it can induce changes in gene expression, further influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular functions, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for its potential therapeutic applications.
Metabolic Pathways
2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for its role in biochemical processes, affecting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- within cells and tissues are critical for its function. It interacts with specific transporters and binding proteins, which facilitate its movement and localization within cells . These interactions determine its accumulation and distribution, influencing its biochemical activity.
Subcellular Localization
The subcellular localization of 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- is crucial for its activity and function. It is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization is essential for its role in biochemical processes, affecting its interactions with other biomolecules and its overall activity.
Properties
IUPAC Name |
1,4-diamino-9,10-dioxoanthracene-2,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N4O2/c17-5-9-10(6-18)14(20)12-11(13(9)19)15(21)7-3-1-2-4-8(7)16(12)22/h1-4H,19-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZJFTXRXJQLBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C(=C(C(=C3C2=O)N)C#N)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058843 | |
Record name | 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81-41-4 | |
Record name | 1,4-Diamino-9,10-dihydro-9,10-dioxo-2,3-anthracenedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-diamino-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.226 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,4-Diamino-9,10-dihydro-9,10-dioxo-2,3-anthracenedicarbonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JL5KDY5GT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to produce 1,4-Diamino-2,3-dicyanoanthraquinone?
A1: A key method for synthesizing 1,4-Diamino-2,3-dicyanoanthraquinone involves reacting 1,4-diaminoanthraquinone-2-sulfonic acid (or its salts), 1,4-diamino-2-cyanoanthraquinone, or 1,4-diamino-2,3-disulfonic acid (or its salts) with a cyanation agent in an aqueous medium []. This process can be further optimized for yield and product quality by incorporating a quaternary ammonium compound and a dehydrogenating agent, depending on the specific starting materials used [].
Q2: How does the reactivity of 1,4-Diamino-2,3-dicyanoanthraquinone vary depending on the reaction conditions?
A2: Studies have shown that the choice of solvent significantly impacts the reactivity of 1,4-diaminoanthraquinone derivatives during cyanation []. For instance, while reactions in water predominantly yield mono-cyanated products, switching to dimethylsulfoxide (DMSO) facilitates the introduction of a second cyano group at the 3-position []. This highlights the importance of solvent selection for controlling the degree of cyanation in these reactions.
Q3: Can you provide an example of how the cyano groups in 1,4-Diamino-2,3-dicyanoanthraquinone participate in reactions with nucleophiles?
A3: The cyano groups, particularly the one at the 2-position, display notable reactivity towards nucleophiles. For instance, this cyano group can undergo substitution reactions with hydroxide ions or aliphatic amines []. This reactivity opens possibilities for further derivatization and tailoring the compound's properties for specific applications.
Q4: Beyond direct nucleophilic substitution, how else can the cyano groups in 1,4-Diamino-2,3-dicyanoanthraquinone be utilized in synthesis?
A4: Interestingly, the cyano group at the 3-position can be eliminated in the presence of aliphatic amines or hydrazine []. Moreover, strategically chosen nucleophiles can attack the cyano carbon at the 2-position, leading to ring formation and the generation of diverse heterocyclic anthraquinone derivatives []. This highlights the versatility of 1,4-Diamino-2,3-dicyanoanthraquinone as a building block in organic synthesis.
Q5: Are there any reported applications of 1,4-Diamino-2,3-dicyanoanthraquinone in materials science?
A5: Research has explored the use of 1,4-Diamino-2,3-dicyanoanthraquinone as a nitrogen source in the development of carbon-based, noble-metal-free catalysts for fuel cell cathodes []. This highlights the potential of this compound and its derivatives in sustainable energy applications.
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